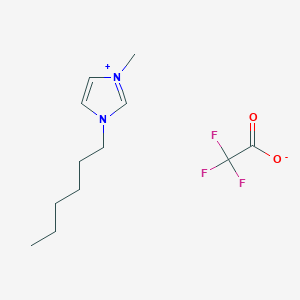
1-Hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate is an ionic liquid composed of the 1-hexyl-3-methylimidazolium cation and the trifluoroacetate anion. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents, making it valuable in numerous scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate typically involves the following steps:
Synthesis of 1-hexyl-3-methylimidazolium cation: This is achieved by reacting 1-methylimidazole with 1-iodohexane under reflux conditions to form 1-hexyl-3-methylimidazolium iodide.
Anion exchange: The iodide anion is then replaced with the trifluoroacetate anion through a metathesis reaction with silver trifluoroacetate or sodium trifluoroacetate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution: The trifluoroacetate anion can be substituted with other anions through metathesis reactions with appropriate salts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and salts for anion exchange. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate is primarily based on its ionic nature. The cation and anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution . The specific pathways involved depend on the application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
1-Hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium hexafluorophosphate: Known for its hydrophobicity and use in organic synthesis.
1-Ethyl-3-methylimidazolium chloride: Commonly used as a solvent in various organic reactions.
1-Hexyl-3-methylimidazolium iodide: Used in dye-sensitized solar cells and other electrochemical applications.
The uniqueness of this compound lies in its combination of the 1-hexyl-3-methylimidazolium cation and the trifluoroacetate anion, which imparts specific solubility and reactivity properties that are advantageous in certain applications.
Propriétés
Numéro CAS |
367522-97-2 |
|---|---|
Formule moléculaire |
C12H19F3N2O2 |
Poids moléculaire |
280.29 g/mol |
Nom IUPAC |
1-hexyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H19N2.C2HF3O2/c1-3-4-5-6-7-12-9-8-11(2)10-12;3-2(4,5)1(6)7/h8-10H,3-7H2,1-2H3;(H,6,7)/q+1;/p-1 |
Clé InChI |
QOYGAQXZSGRRKU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















